3-nitro-1H-pyrazole-4-carboxamide
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Overview
Description
3-nitro-1H-pyrazole-4-carboxamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms.
Mechanism of Action
Target of Action
The primary target of 3-nitro-1H-pyrazole-4-carboxamide is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the energy synthesis of pathogens by facilitating mitochondrial electron transfer between succinate and ubiquinone . This system is critical for oxygen-sensing and has been one of the most significant targets for developing fungicides .
Mode of Action
This compound interacts with its target, SDH, by forming H-bond and π – π stacking interactions . This interaction inhibits the function of SDH, thereby blocking the energy synthesis of the pathogens .
Biochemical Pathways
By inhibiting SDH, this compound disrupts the mitochondrial electron transfer between succinate and ubiquinone . This disruption affects the energy synthesis of the pathogens, leading to their inability to survive and reproduce .
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of pathogen growth. For instance, it has been shown to exhibit more than 90% inhibition against Alternaria solani at a concentration of 100 μg/mL .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-1H-pyrazole-4-carboxamide typically involves the condensation of 3-nitro-1H-pyrazole with a suitable carboxamide precursor. One common method includes the reaction of 3-nitro-1H-pyrazole with an amide in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
3-nitro-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions such as acidic or basic environments.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
3-nitro-1H-pyrazole-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide
- 4-nitro-1H-pyrazole-3-carboxamide
- N-(substituted pyridinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
Uniqueness
3-nitro-1H-pyrazole-4-carboxamide stands out due to its specific nitro and carboxamide functional groups, which confer unique chemical reactivity and biological activity. Its ability to inhibit succinate dehydrogenase with high affinity makes it particularly valuable in developing antifungal agents .
Biological Activity
3-Nitro-1H-pyrazole-4-carboxamide is a heterocyclic compound notable for its biological activity, particularly in the fields of microbiology and medicinal chemistry. This article delves into its mechanisms of action, biological effects, and applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a pyrazole ring with a nitro group and a carboxamide functional group. These structural components contribute to its unique reactivity and biological properties.
Target Enzyme: Succinate Dehydrogenase (SDH)
The primary target of this compound is succinate dehydrogenase, an essential enzyme in the mitochondrial electron transport chain. The compound interacts with SDH through hydrogen bonding and π–π stacking interactions, inhibiting its activity and disrupting electron transfer between succinate and ubiquinone.
Biochemical Pathways
Inhibition of SDH leads to significant cellular effects, including:
- Disruption of Energy Production : By blocking SDH, the compound impairs mitochondrial respiration, which can lead to cell death in susceptible organisms.
- Inhibition of Pathogen Growth : Research has demonstrated over 90% inhibition of Alternaria solani, a pathogenic fungus, at a concentration of 100 μg/mL.
Antibacterial Properties
This compound has shown promising antibacterial activity. A related compound demonstrated effectiveness against various bacterial infections in experimental models. The compound exhibited low acute toxicity in mice and dogs while achieving significant antibacterial efficacy at lower concentrations than traditional antibiotics like nitrofurantoin .
Antifungal Activity
The compound has also been evaluated for its antifungal properties. Studies indicate it can inhibit the growth of several phytopathogenic fungi, making it a candidate for agricultural fungicides.
Case Studies
- Antibacterial Efficacy : In studies involving mice, 1-(2-hydroxyethyl)-3-nitro-4-pyrazolecarboxamide was tested against bacterial infections. It achieved peak concentrations in blood and urine that correlated with effective antibacterial action, suggesting potential for clinical applications .
- Fungal Inhibition : In vitro studies have shown that derivatives of this compound can effectively inhibit fungal growth, supporting its use as an agrochemical agent.
Medicinal Chemistry
The compound is being explored as an enzyme inhibitor with potential therapeutic applications in treating infections caused by resistant bacteria and fungi.
Agrochemicals
Due to its antifungal properties, this compound is considered for development as a fungicide in agricultural practices.
Summary Table of Biological Activities
Activity Type | Target Organism | Effectiveness | Concentration Tested |
---|---|---|---|
Antibacterial | Various bacteria | High efficacy | <20 mg/kg in mice |
Antifungal | Alternaria solani | >90% inhibition | 100 μg/mL |
Properties
IUPAC Name |
5-nitro-1H-pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O3/c5-3(9)2-1-6-7-4(2)8(10)11/h1H,(H2,5,9)(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOJDENHMYYSQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C(=O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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